

The Discovery and Isolation of Hypofluorous Acid: A Technical Guide

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Compound of Interest

Compound Name: Hypofluorous acid

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Introduction

Hypofluorous acid (HOF), a molecule of significant interest in synthetic chemistry, stands as the only known oxyacid of fluorine. Its potent and unique oxidizing properties, stemming from the highly electrophilic oxygen atom, have made it a valuable reagent for a variety of chemical transformations. However, its extreme instability has historically posed a significant challenge to its isolation and characterization. This technical guide provides an in-depth overview of the discovery and isolation of **hypofluorous acid**, detailing the pioneering experimental work, its physicochemical properties, and the development of a more stable and widely used derivative, the HOF·CH₃CN complex, commonly known as Rozen's reagent.

Historical Context and Discovery

The quest to synthesize an oxyacid of fluorine was a long-standing challenge in inorganic chemistry. It was not until 1968 that **hypofluorous acid** was first definitively identified. This initial discovery was accomplished through matrix isolation techniques, where a mixture of fluorine gas (F₂) and water (H₂O) was photolyzed in a solid nitrogen matrix at extremely low temperatures (14–20 K). While this method allowed for the spectroscopic characterization of the HOF molecule, it did not permit the isolation of the compound in macroscopic amounts.

A significant breakthrough occurred in 1971 when M. H. Studier and Evan H. Appelman successfully synthesized weighable quantities of **hypofluorous acid**.^[1] Their method, which

remains a foundational approach, involved the reaction of gaseous fluorine with ice. This achievement opened the door for a more thorough investigation of the chemical and physical properties of this elusive molecule.

Physicochemical Properties of Hypofluorous Acid

Hypofluorous acid is a pale yellow liquid above -117 °C and a white solid below this temperature.^[2] It is highly explosive at room temperature, decomposing into hydrogen fluoride (HF) and oxygen (O₂).^[2] The molecule has a bent structure in both the gas and solid phases.

Table 1: Molecular and Spectroscopic Properties of Hypofluorous Acid

Property	Gas Phase	Solid Phase
Bond Length (O-H)	96.4 pm ^[2]	78 pm ^[3]
Bond Length (O-F)	144.2 pm ^[2]	144.2 pm ^[3]
Bond Angle (H-O-F)	97.2° ^[2]	101° ^[3]
¹ H NMR Chemical Shift	Not applicable	Not readily available
¹⁹ F NMR Chemical Shift	Not readily available	Not readily available
IR Stretching Freq. (O-H)	Not readily available	Not readily available
IR Stretching Freq. (O-F)	Not readily available	Not readily available

Table 2: Thermodynamic Properties of Hypofluorous Acid

Property	Value	Units
Standard Enthalpy of Formation (Gas)	-98.324	kJ/mol ^[4]
Standard Entropy (Gas, 1 bar)	244.6766	J/mol·K ^[4]
Melting Point	156	K ^[4]

Experimental Protocols

Isolation of Gaseous Hypofluorous Acid

This protocol is based on the method developed by Studier and Appelman.^[1] Extreme caution is required due to the highly reactive and explosive nature of both fluorine gas and **hypofluorous acid**.

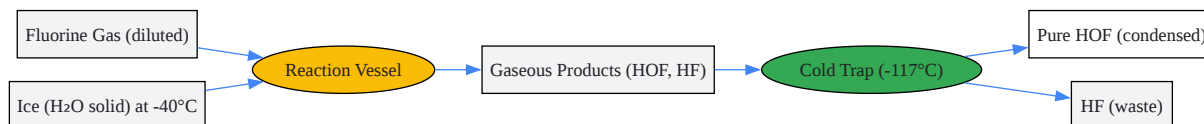
Materials:

- Fluorine gas (diluted with an inert gas, e.g., 10% F₂ in N₂)
- Deionized water, frozen as a layer on the inside of a reaction vessel
- Cold trap (liquid nitrogen)
- Vacuum line
- Infrared or mass spectrometer for product identification

Procedure:

- A glass or Teflon reaction vessel is coated with a thin layer of ice by introducing a small amount of deionized water and then cooling the vessel in a liquid nitrogen bath.
- The reaction vessel is connected to a vacuum line and evacuated to remove any residual air.
- A slow, controlled stream of diluted fluorine gas is passed over the surface of the ice at a low temperature, typically around -40 °C.
- The gaseous products, primarily HOF and HF, are continuously drawn from the reaction vessel.
- The product stream is passed through a cold trap maintained at a temperature low enough to condense HOF (melting point -117 °C) but allow the more volatile HF to pass through, or to be selectively trapped at a slightly higher temperature.
- The condensed HOF is then carefully collected and can be characterized by spectroscopic methods.

Logical Relationship for Gaseous HOF Synthesis



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Caption: Synthesis of Gaseous **Hypofluorous Acid**.

Preparation of Hypofluorous Acid-Acetonitrile Complex (Rozen's Reagent)

Due to the instability of pure HOF, its complex with acetonitrile (CH₃CN) is widely used as a safer and more manageable oxidizing agent.^[5] This protocol describes the in-situ preparation of Rozen's reagent.

Materials:

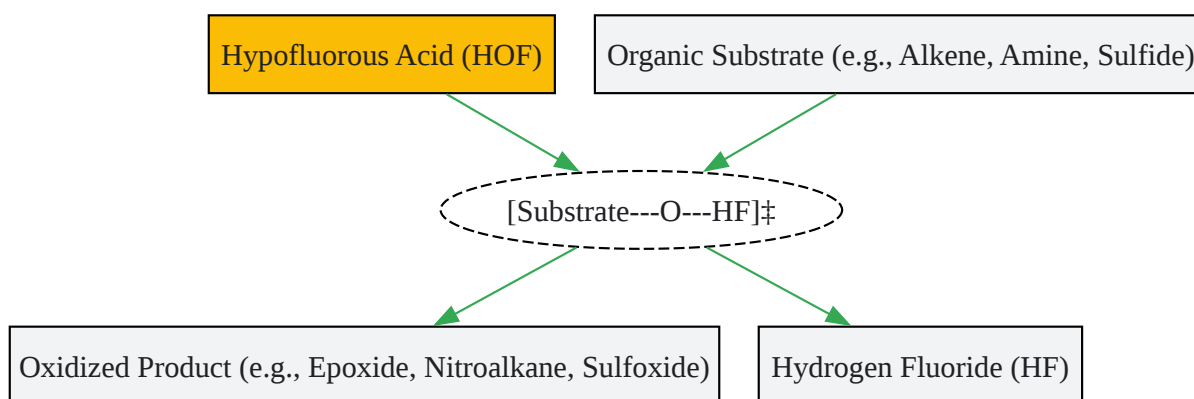
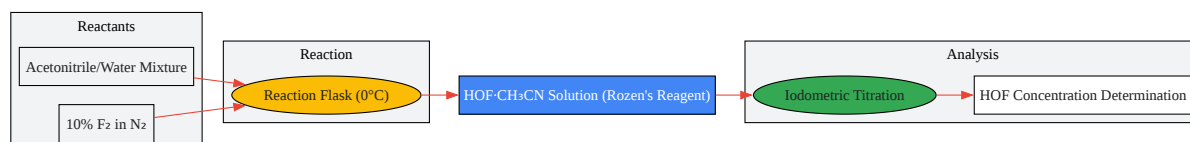
- Fluorine gas (diluted with nitrogen, e.g., 10% F₂ in N₂)
- Acetonitrile (CH₃CN), HPLC grade
- Deionized water
- Gas dispersion tube (fritted glass)
- Reaction flask, cooled in an ice bath
- Iodometric titration setup for determining HOF concentration

Procedure:

- A mixture of acetonitrile and water (typically a 9:1 or 4:1 v/v ratio) is placed in a reaction flask equipped with a magnetic stirrer and a gas dispersion tube.

- The flask is cooled in an ice bath to maintain a low temperature during the reaction.
- A slow and controlled stream of diluted fluorine gas is bubbled through the acetonitrile-water mixture with vigorous stirring.
- The reaction is typically continued for a specific period, after which the fluorine flow is stopped. The solution will turn a pale yellow color, indicating the formation of the $\text{HOF} \cdot \text{CH}_3\text{CN}$ complex.
- The concentration of HOF in the resulting solution can be determined by iodometric titration. An aliquot of the solution is added to an acidic potassium iodide solution, and the liberated iodine is titrated with a standard sodium thiosulfate solution.
- The freshly prepared Rozen's reagent is then used immediately for subsequent oxidation reactions.

Experimental Workflow for Rozen's Reagent Preparation



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